2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid
Overview
Description
2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is further modified by the presence of phenoxy and ethoxy groups. The addition of oxalic acid enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline is then subjected to further functionalization.
The introduction of the phenoxy and ethoxy groups is achieved through nucleophilic substitution reactions. The phenoxy group can be introduced by reacting the quinoline derivative with 5-methyl-2-propan-2-ylphenol in the presence of a base such as potassium carbonate. The ethoxy group is then added through an etherification reaction using ethylene oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: A derivative with strong metal-chelating properties.
2-Phenylquinoline: Another derivative with potential therapeutic applications.
Uniqueness
2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid stands out due to its unique combination of functional groups, which confer enhanced chemical stability and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.C2H2O4/c1-15(2)19-11-8-16(3)14-21(19)25-13-12-24-20-7-5-6-18-10-9-17(4)23-22(18)20;3-1(4)2(5)6/h5-11,14-15H,12-13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPIAJHUQFNCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC3=C2N=C(C=C3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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